molecular formula C13H18O4 B1593473 Ethyl 3,4-diethoxybenzoate CAS No. 75332-44-4

Ethyl 3,4-diethoxybenzoate

Cat. No. B1593473
Key on ui cas rn: 75332-44-4
M. Wt: 238.28 g/mol
InChI Key: UWWIFSJMLYCVGX-UHFFFAOYSA-N
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Patent
US09320739B2

Procedure details

According to the procedure described in Example 6A Step 2, to a solution of ethyl 3,4-diethoxybenzoate (6.43 g, 27 mmol) in AcOH (50 mL) was dropped fuming nitric acid (90%, 6.3 g) and the reaction was heated at 50° C. overnight, to afford ethyl 4,5-diethoxy-2-nitrobenzoate as a solid (7.175 g, 94%). 1H NMR (300 MHz, CDCl3) δ 7.44 (s, 1H), 7.05 (s, 1H), 4.37 (q, 2H), 4.18 (m, 4H), 1.50 (m, 6H), 1.35 (t, 3H); LC-MS (ESI) m/z 284 (M+H)+.
Quantity
6.43 g
Type
reactant
Reaction Step One
Quantity
6.3 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]1[CH:5]=[C:6]([CH:12]=[CH:13][C:14]=1[O:15][CH2:16][CH3:17])[C:7]([O:9][CH2:10][CH3:11])=[O:8])[CH3:2].[N+:18]([O-])([OH:20])=[O:19]>CC(O)=O>[CH2:16]([O:15][C:14]1[C:4]([O:3][CH2:1][CH3:2])=[CH:5][C:6]([C:7]([O:9][CH2:10][CH3:11])=[O:8])=[C:12]([N+:18]([O-:20])=[O:19])[CH:13]=1)[CH3:17]

Inputs

Step One
Name
Quantity
6.43 g
Type
reactant
Smiles
C(C)OC=1C=C(C(=O)OCC)C=CC1OCC
Step Two
Name
Quantity
6.3 g
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
CC(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)OC1=CC(=C(C(=O)OCC)C=C1OCC)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 7.175 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 93.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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